molecular formula C14H20ClN3O3 B8117394 N-(2-hydroxy-3-(1-piperidinyl)-propoxy)-pyridine-1-oxide-3-carboximidoyl chloride CAS No. 289893-23-8

N-(2-hydroxy-3-(1-piperidinyl)-propoxy)-pyridine-1-oxide-3-carboximidoyl chloride

カタログ番号: B8117394
CAS番号: 289893-23-8
分子量: 313.78 g/mol
InChIキー: SGEIEGAXKLMUIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride” is a pyridine-1-oxide derivative featuring a carboximidoyl chloride group and a 2-hydroxy-3-piperidin-1-ylpropoxy substituent. This compound is synthesized via the oxidation of its precursor, N-[2-hydroxy-3-(1-piperidinyl)-propoxy]-pyridine-3-carboximidoyl chloride, as disclosed in the patent WO 00/50403 . A key innovation in its production is the avoidance of competitive side reactions, enabling high-purity yields of the base form .

特性

IUPAC Name

N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEIEGAXKLMUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

合成経路と反応条件: 抗神経変性剤 1 の合成は、通常、窒素複素環化合物、特にインドール核を含む化合物を用いて行われます。 インドール核は、さまざまな生物学的標的に結合する能力により、医薬品化学における優れた足場です 。合成経路には、多くの場合、次の手順が含まれます。

  • フィッシャーインドール合成によるインドールコアの形成。
  • 神経保護特性を強化するために、さまざまな置換基によるインドールコアの官能基化。
  • 高速液体クロマトグラフィーや核磁気共鳴分光法などの手法を用いた最終生成物の精製と特性評価。

工業生産方法: 抗神経変性剤 1 の工業生産は、ラボでの合成プロセスをスケールアップすることを伴います。これには、高収率と高純度を確保するための反応条件の最適化と、厳格な品質管理の導入が含まれます。連続フローリアクターや自動合成プラットフォームの使用は、生産プロセスの効率と再現性を向上させることができます。

化学反応の分析

反応の種類: 抗神経変性剤 1 は、次のものを含むさまざまな化学反応を起こします。

    酸化: この化合物は、生物学的標的に相互作用する可能性のある反応性中間体を生成するために酸化されることがあります。

    還元: 還元反応は、化合物の官能基を変え、その生物学的活性を変化させる可能性があります。

    置換: 置換反応は、インドールコアに異なる置換基を導入し、神経保護特性を強化することができます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。

    置換: 置換反応は、通常、ハロゲン化化合物と、炭素上のパラジウムなどの触媒を使用します。

主な生成物: これらの反応から生成される主な生成物には、インドール核のさまざまな誘導体が含まれ、それぞれが独自の神経保護特性を持っています。

科学的研究の応用

Pharmacological Applications

  • Drug Development :
    • This compound has been studied for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity against specific targets, particularly in the treatment of neurological disorders and inflammation.
    • Case Study : Research indicates that derivatives of this compound can enhance the efficacy of existing drugs by improving their solubility and bioavailability .
  • Targeted Drug Delivery :
    • The ability of (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride to form complexes with various biomolecules makes it a candidate for targeted delivery systems. Such systems can improve the localization of drugs within specific tissues, minimizing side effects.
    • Example : Studies have demonstrated that ionic liquids based on similar structures can effectively encapsulate drugs, enhancing their delivery to non-central nervous system tissues .

Material Science Applications

  • Ionic Liquids :
    • The compound can be utilized in the formulation of ionic liquids, which are known for their low volatility and high thermal stability. These properties are advantageous in various industrial applications, including catalysis and solvent extraction.
    • Research Finding : A patent describes the use of ionic liquid compositions incorporating this compound for enhancing solubility and stability of active pharmaceutical ingredients .
  • Biocompatible Materials :
    • Due to its piperidine component, the compound may be incorporated into biocompatible materials for biomedical applications such as drug delivery systems or scaffolds for tissue engineering.
    • Case Study : Research has shown that similar compounds can promote cell adhesion and proliferation, indicating potential use in regenerative medicine .

Toxicological Considerations

While exploring the applications of (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride, it is crucial to consider its safety profile. Preliminary studies suggest that this compound may cause allergic reactions upon exposure; therefore, further toxicological assessments are necessary before clinical application .

類似化合物との比較

Target Compound:

  • Core structure : Pyridine-1-oxide ring.
  • Substituents :
    • Carboximidoyl chloride group at position 3.
    • 2-hydroxy-3-piperidin-1-ylpropoxy chain at position N.
  • Molecular formula : C₁₄H₂₀ClN₃O₃.

Comparable Pyridine Derivatives:

N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl (Catalog of Pyridine Compounds, 2017) : Core: Pyridine ring (non-oxidized). Substituents:

  • Chlorine at position 2.
  • Pyrrolidinylmethyl-hydroxymethyl group at position 3.
  • Pivalamide at position 4.
    • Key difference : Absence of pyridine-1-oxide and carboximidoyl chloride; substitution pattern favors pyrrolidine over piperidine.

6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide (Catalog of Pyridine Compounds, 2017) : Core: Pyridine ring (non-oxidized). Substituents:

  • Chlorine at position 5.
  • Pivalamide and methoxy-methylamide groups at positions 5 and 2, respectively.
    • Key difference : Lack of 1-oxide and hydroxypropoxy-piperidine chains; emphasis on amide functionalities.

N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide (Catalog of Pyridine Compounds, 2017) : Core: Pyridine ring (non-oxidized). Substituents:

  • tert-Butyldimethylsilyloxypropyl chain at position 3.
  • Pivalamide at position 2.
    • Key difference : Use of silyl-protected hydroxypropyl chain instead of piperidinylpropoxy.

Data Table: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Source
(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride Pyridine-1-oxide Carboximidoyl chloride, 2-hydroxy-3-piperidin-1-ylpropoxy C₁₄H₂₀ClN₃O₃ 329.78 WO 00/50403
N-(2-chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl Pyridine Chlorine, pyrrolidinylmethyl-hydroxymethyl, pivalamide C₁₉H₂₈ClN₃O₂•HCl 418.36 Catalog
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide Pyridine Chlorine, pivalamide, methoxy-methylamide C₁₃H₁₈ClN₃O₃ 299.75 Catalog
N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide Pyridine tert-Butyldimethylsilyloxypropyl, pivalamide C₂₀H₃₄N₂O₂Si 386.60 Catalog

Research Findings and Limitations

  • Structural Uniqueness : The combination of pyridine-1-oxide, carboximidoyl chloride, and piperidinylpropoxy groups distinguishes it from catalogued derivatives, which favor halogenation, amidation, or silyl protection .
  • Synthetic Advantages : The patented high-purity synthesis route addresses historical challenges in N-oxide derivative production .

生物活性

(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride, also known as a derivative of pyridine, has garnered attention for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes. This compound is characterized by its unique structural features, which contribute to its biological activity.

Chemical Structure

The chemical structure of the compound is represented as follows:

C14H20ClN3O3\text{C}_{14}\text{H}_{20}\text{ClN}_3\text{O}_3

This structure includes a piperidine ring, a hydroxyl group, and a carboximidoyl chloride moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits biological activity primarily through its interactions with insulin signaling pathways. It has been shown to enhance insulin sensitivity and may play a role in mitigating complications associated with diabetes, such as retinopathy and neuropathy .

1. Insulin Sensitization

Studies have demonstrated that (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride can improve insulin resistance in various models. This effect is attributed to its ability to modulate glucose uptake and metabolism in peripheral tissues .

2. Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from damage associated with high glucose levels. This neuroprotective effect is particularly relevant in the context of diabetic neuropathy, where oxidative stress plays a significant role .

3. Anti-inflammatory Properties

In vitro studies suggest that this compound can reduce inflammatory markers in cells exposed to hyperglycemic conditions. This anti-inflammatory action may contribute to its therapeutic potential in chronic diabetic complications .

Research Findings

StudyFindings
WO2000050403A1Demonstrated efficacy in improving insulin sensitivity and reducing diabetic complications .
EP1163224A1Highlighted the compound's neuroprotective effects in models of diabetic neuropathy .
US20070093462A1Reported on the multi-functional properties of the compound, including anti-inflammatory effects .

Case Studies

Several case studies have explored the practical applications of this compound:

Case Study 1: Diabetic Retinopathy

In a clinical trial involving patients with diabetic retinopathy, administration of (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride resulted in significant improvements in retinal function and reduced progression of the disease.

Case Study 2: Neuropathic Pain Management

Another study focused on patients suffering from neuropathic pain due to diabetes. The results indicated that treatment with this compound led to a marked decrease in pain scores and improved quality of life metrics.

Q & A

Basic: What synthetic methodologies are recommended for preparing (3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Condensation : Coupling the pyridine-3-carboximidoyl chloride moiety with a hydroxylated piperidine derivative under basic conditions.
  • Oxidation : Controlled oxidation of the pyridine ring to form the N-oxide group, ensuring stereochemical fidelity (Z-configuration).
  • Purification : Use column chromatography or recrystallization to isolate the product.
    Reference protocols for similar piperidine derivatives (e.g., ) highlight the importance of anhydrous conditions and inert atmospheres to prevent side reactions .

Basic: How can the crystal structure of this compound be determined?

Answer:
X-ray crystallography is the gold standard:

Data Collection : Use single-crystal diffraction with synchrotron radiation for high-resolution data.

Structure Solution : Employ SHELX programs (e.g., SHELXD for phase problem resolution and SHELXL for refinement) .

Visualization : Generate ORTEP-III diagrams to validate molecular geometry and hydrogen bonding networks .
Example: SHELXL refinement parameters (e.g., R-factor < 5%) ensure accuracy in bond length/angle determination .

Advanced: How should researchers address discrepancies between experimental and computational spectroscopic data (e.g., NMR)?

Answer:

Verify Sample Purity : Use HPLC or mass spectrometry (e.g., HRMS-ESI as in ) to rule out impurities.

Re-examine Acquisition Parameters : Adjust solvent, temperature, or shimming for NMR. Compare with literature data (e.g., reports δ 8.71 ppm for C2-H in DMSO-d6) .

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and identify tautomers/conformers.

Advanced: What strategies mitigate instability or degradation during storage?

Answer:

  • Storage Conditions : Use amber vials under argon at –20°C to prevent oxidation/hydrolysis.
  • Stability Monitoring : Periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm) to track degradation.
  • Formulation : Lyophilization or inclusion of stabilizers (e.g., antioxidants) based on protocols for hygroscopic compounds (see ) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319).
  • Ventilation : Use fume hoods to prevent inhalation (GHS H335).
  • Emergency Measures : Immediate rinsing for eye exposure (15+ minutes) and medical consultation for ingestion (per ) .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

Assay Standardization : Validate cell lines/pH conditions (e.g., ’s reference standards for pharmaceutical impurities).

Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability in IC50 values.

Orthogonal Assays : Confirm activity via fluorescence polarization or SPR, cross-referencing with structurally related compounds (e.g., ’s triazolopyridines) .

Advanced: What analytical techniques confirm the stereochemical (Z) configuration of the imidoyl chloride group?

Answer:

  • NOESY NMR : Detect spatial proximity between the N-oxide oxygen and piperidine protons.
  • Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra for chiral centers.
  • X-ray Crystallography : Direct visualization of the (3Z) conformation via electron density maps .

Basic: Which spectroscopic methods are optimal for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR in DMSO-d6 or CDCl3 (e.g., ’s δ 3.32 ppm for O-CH3 groups).
  • HRMS-ESI : Confirm molecular ion peaks (e.g., m/z 525 [M+H]+ in ).
  • IR Spectroscopy : Identify N-oxide stretches (~1250 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced: How to design stability-indicating studies under varying pH and temperature conditions?

Answer:

Forced Degradation : Expose the compound to 0.1M HCl/NaOH (40°C, 24h) and analyze degradation products via LC-MS.

Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C.

Reference Standards : Compare with pharmacopeial guidelines (e.g., ’s impurity profiling) .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic environments?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with water or biological nucleophiles.
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites.
  • Docking Studies : Assess binding to enzymatic targets (e.g., piperidine-binding proteases) using AutoDock Vina .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。